Tert-butyl 4-(5-(benzyloxy)-2,4-difluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-(benzyloxy)-2,4-difluorophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(benzyloxy)-2,4-difluorophenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a suitable nucleophile.
Incorporation of the Difluorophenyl Ring: The difluorophenyl ring is often introduced through a halogen exchange reaction, where a fluorinated aromatic compound reacts with a halogenating agent.
Protection with Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the difluorophenyl ring, potentially converting it to a more saturated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated difluorophenyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(5-(benzyloxy)-2,4-difluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the presence of the benzyloxy and difluorophenyl groups can enhance its binding affinity and selectivity towards biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects. The compound’s ability to interact with various biological pathways makes it a valuable candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(benzyloxy)-2,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors and enzymes, modulating their activity. The benzyloxy and difluorophenyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(5-(benzyloxy)-2,4-difluorophenyl)piperazine-1-carboxylate stands out due to the presence of the difluorophenyl group, which can significantly alter its chemical and biological properties. The difluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H26F2N2O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,4-difluoro-5-phenylmethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26F2N2O3/c1-22(2,3)29-21(27)26-11-9-25(10-12-26)19-14-20(18(24)13-17(19)23)28-15-16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
MGEKYJVOPGBEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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